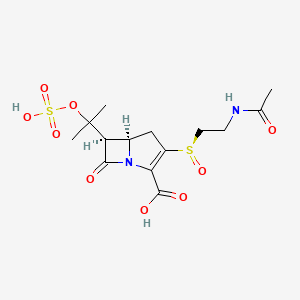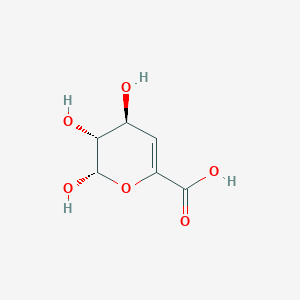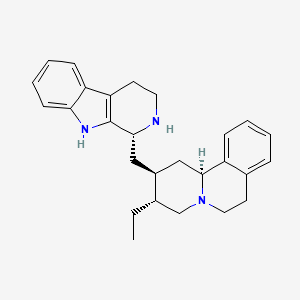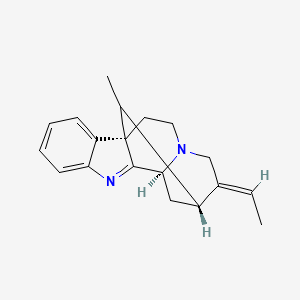
Maleylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleylacetate is a 4-oxohex-2-enedioate that is the conjugate base of maleylacetic acid. It is a conjugate base of a maleylacetic acid.
Scientific Research Applications
Enzymatic Role in Degradation of Chloroaromatic Compounds
Maleylacetate reductase (EC 1.3.1.32) is a pivotal enzyme in the degradation of chloroaromatic compounds. It facilitates the transformation of maleylacetate and its derivatives into the 3-oxoadipate pathway, playing a crucial role in environmental bioremediation. This enzyme, purified from various bacterial strains like Alcaligenes eutrophus JMP134 and Pseudomonas sp. strain B13, shows significant activity towards substrates such as maleylacetate and chlorinated derivatives, indicating its utility in processing a range of chloroaromatic pollutants (Seibert, Stadler-Fritzsche, & Schlömann, 1993), (Kaschabek & Reineke, 1995).
Structural Insights for Drug Development
The structural analysis of maleylacetate reductase from various strains, like Burkholderia sp. and Rhizobium sp., provides valuable insights. Understanding its crystal structure aids in comprehending its catalytic mechanism, which is essential for the development of new drugs or bioremediation strategies. These studies involve purification, crystallization, and X-ray diffraction analyses (Chauhan, Islam, Jain, & Karthikeyan, 2009), (Fujii et al., 2008).
Role in Genetic Mitochondrial Diseases
In the context of genetic mitochondrial diseases, maleylacetate reductase's enzymatic action is significant. It interacts with compounds like Dichloroacetate (DCA), influencing its biotransformation and potentially affecting the treatment of these diseases (Stacpoole et al., 2008).
Biochemical and Kinetic Characterization
Extensive studies on the biochemical properties and kinetics of maleylacetate reductase have been conducted. This includes assessing its pH and temperature optima, substrate specificity, and cofactor requirements. Such characterizations are crucial for optimizing its use in industrial and environmental applications (Gaal & Neujahr, 1980).
properties
Molecular Formula |
C6H4O5-2 |
|---|---|
Molecular Weight |
156.09 g/mol |
IUPAC Name |
(Z)-4-oxohex-2-enedioate |
InChI |
InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/p-2/b2-1- |
InChI Key |
SOXXPQLIZIPMIZ-UPHRSURJSA-L |
Isomeric SMILES |
C(C(=O)/C=C\C(=O)[O-])C(=O)[O-] |
SMILES |
C(C(=O)C=CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C(=O)C=CC(=O)[O-])C(=O)[O-] |
synonyms |
maleoylacetic acid maleylacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione](/img/structure/B1240812.png)



![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1240821.png)
![5-chloro-N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-hydroxybenzohydrazide](/img/structure/B1240822.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzothiazol-2-amine](/img/structure/B1240823.png)
![(9S,14S,17S,23R,24S)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B1240824.png)
![3-[4-(1-carboxy-l-(3,4-methylenedioxyphenyl)-methoxy)-3,5-dipropylphenylmethyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1240827.png)



![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(3,4-dimethoxyphenyl)methyleneamino]urea](/img/structure/B1240835.png)